Tapentadol impurity A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and amination.
Purification: The intermediate is then purified using techniques such as crystallization or chromatography.
Final Conversion: The purified intermediate undergoes further chemical reactions, including reduction and substitution, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized using industrial-grade reagents and equipment.
Purification: The intermediate is purified using large-scale chromatography or crystallization techniques.
Final Synthesis: The purified intermediate is converted into this compound through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Tapentadol impurity A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Tapentadol formulations.
Analytical Chemistry: Employed in the validation of analytical methods, such as HPLC and MS, for the detection and quantification of Tapentadol and its impurities.
Toxicology Studies: Used in studies to understand the toxicological profile of Tapentadol and its impurities.
Biological Research: Investigated for its effects on biological systems to understand the pharmacokinetics and pharmacodynamics of Tapentadol.
Mechanism of Action
The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .
Comparison with Similar Compounds
Tapentadol: The parent compound, used for pain management.
Tramadol: Another centrally acting analgesic with a similar mechanism of action.
Oxycodone: An opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .
Properties
CAS No. |
953400-57-2 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |
InChI Key |
KWTWDQCKEHXFFR-FZMZJTMJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
Origin of Product |
United States |
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